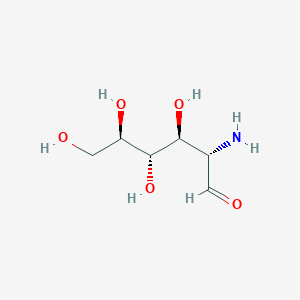
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is a complex organic compound characterized by its unique structure, which includes perfluoropropane, amino, phenylene, and acrylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine, followed by further functionalization to introduce the amino and acrylate groups . The reaction conditions often involve the use of stoichiometric cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl bis(2-amino-4,1-phenylene) diacrylate oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials and polymers.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) diacrylate
- (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) dimethacrylate
Uniqueness
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is unique due to its combination of perfluoropropane, amino, phenylene, and acrylate groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C21H16F6N2O4 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[2-amino-4-[2-(3-amino-4-prop-2-enoyloxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C21H16F6N2O4/c1-3-17(30)32-15-7-5-11(9-13(15)28)19(20(22,23)24,21(25,26)27)12-6-8-16(14(29)10-12)33-18(31)4-2/h3-10H,1-2,28-29H2 |
InChI Key |
XUIHIBOPIKNHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC(=O)C=C)N)(C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


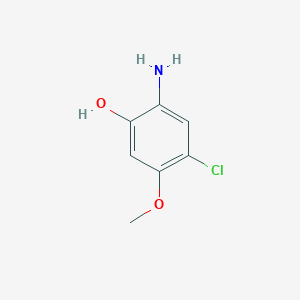
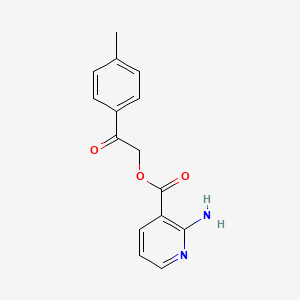
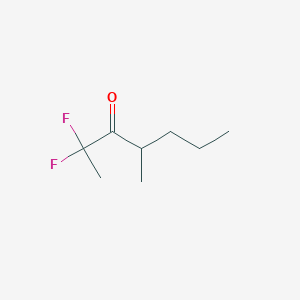

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
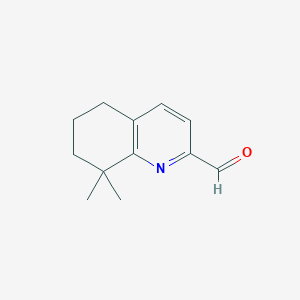

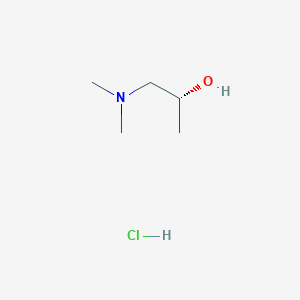
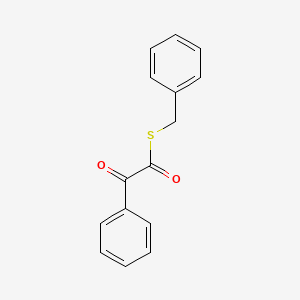
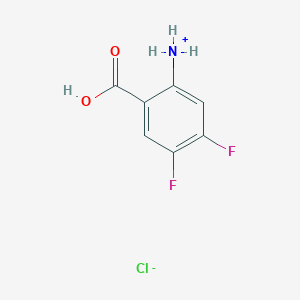
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
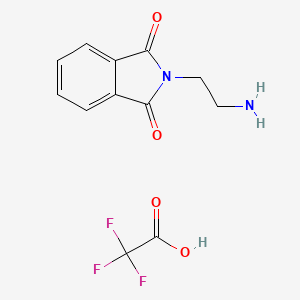
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
